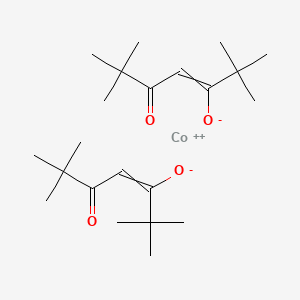

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II)

Description

Historical Development of β-Diketonate Metal Complexes

The historical evolution of beta-diketonate metal complexes traces back to fundamental coordination chemistry developments, with fluorinated beta-diketones establishing a rich history as versatile ligands capable of generating extensive varieties of heterometallic architectures. The coordination chemistry of beta-diketones began with the recognition that these compounds could form stable chelate complexes with metal ions through their bidentate oxygen donor atoms. Early research demonstrated that both oxygen atoms in beta-diketonate ligands bind to metal centers to form six-membered chelate rings, with the chelate effect proving so strong that in many cases no added base was needed to form the complex. This fundamental understanding laid the groundwork for systematic investigations into various substituted beta-diketones, including the development of sterically bulky variants.

The progression toward sterically hindered beta-diketonate ligands represented a crucial advancement in the field, as researchers recognized that bulky substituents could influence coordination geometry, stability, and volatility of the resulting complexes. The development of 2,2,6,6-tetramethyl-3,5-heptanedione as a ligand emerged from efforts to create beta-diketonates with enhanced steric bulk compared to traditional acetylacetone derivatives. This evolution was driven by the need for complexes with specific electronic and structural properties that could be fine-tuned through ligand design. The tetramethyl substitution pattern provided not only increased steric hindrance but also enhanced volatility characteristics that proved valuable for vapor deposition applications.

Research into heterometallic molecular architectures based on fluorinated beta-diketones revealed that alkali metal ions could act as binders between transition metal beta-diketonate fragments, leading to complex multinuclear structures. These discoveries expanded the scope of beta-diketonate chemistry beyond simple mononuclear complexes to include sophisticated heterometallic assemblies. The ability to combine different metal oxidation states within single complexes opened new avenues for materials with unique electronic and magnetic properties. The systematic study of these compounds established fundamental principles for predicting and controlling the formation of specific structural motifs in beta-diketonate coordination chemistry.

Significance of Cobalt(II) Coordination Compounds in Materials Science

Cobalt(II) coordination compounds occupy a central position in materials science due to their unique electronic configurations and magnetic properties that enable diverse technological applications. The electronic structure of cobalt(II) in various coordination environments provides access to different spin states and magnetic behaviors that are crucial for advanced materials development. Linear cobalt(II) complexes have demonstrated remarkable magnetic properties, with some exhibiting maximal orbital angular momentum that leads to exceptional single-molecule magnet behavior. These properties arise from the specific electronic configuration of cobalt(II) and its response to different ligand field environments.

The coordination geometry around cobalt(II) centers significantly influences the resulting material properties, with tetrahedral, octahedral, and square planar arrangements each conferring distinct characteristics. Cobalt(II) complexes with beta-diketonate ligands have proven particularly valuable for thin film deposition applications, where their volatility and thermal stability enable controlled vapor deposition processes. The ability to deposit high-quality cobalt-containing thin films is essential for electronic device fabrication, catalytic applications, and the development of magnetic materials with specific properties.

Research into cobalt(II) beta-diketonate complexes has revealed their utility in atomic layer deposition processes, where precise control over film thickness and composition is required. The thermal decomposition characteristics of these complexes, combined with their volatility, make them excellent precursors for depositing cobalt-containing materials under controlled conditions. Cobalt borate films, for instance, have emerged as important materials for oxygen evolution catalysis and battery applications, with cobalt beta-diketonate precursors enabling their controlled synthesis. The versatility of cobalt(II) coordination compounds extends to their use in nanomaterial synthesis, where their decomposition products can serve as nucleation sites for nanoparticle formation with controlled size and morphology.

The magnetic properties of cobalt(II) complexes have led to their investigation as components in molecular electronics and spintronics applications. The ability to tune magnetic anisotropy through ligand design and coordination geometry provides pathways for developing materials with specific magnetic behaviors. Cobalt(II) complexes have demonstrated potential as single-molecule magnets, quantum magnets, and components in magnetic memory devices. Their electronic properties also make them valuable for catalytic applications, particularly in processes requiring redox-active metal centers with accessible oxidation states.

Nomenclature and Terminology for Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II)

The systematic nomenclature of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) reflects the detailed structural features of this coordination compound according to established International Union of Pure and Applied Chemistry conventions. The compound name begins with the prefix "bis" indicating the presence of two identical ligands coordinated to the central metal ion. The ligand designation "2,2,6,6-tetramethyl-3,5-heptanedionato" systematically describes the substitution pattern and coordination mode of the organic chelating agent.

The ligand name breakdown reveals the structural complexity inherent in this beta-diketonate system. The "heptanedionato" portion indicates a seven-carbon chain with two ketone functional groups positioned at the 3 and 5 positions, creating the characteristic beta-diketone arrangement that enables chelation. The "2,2,6,6-tetramethyl" prefix specifies the exact positions and nature of the methyl substituents that provide the steric bulk characteristic of this ligand system. These methyl groups are positioned at the terminal carbon atoms of the seven-carbon chain, with two methyl groups attached to each of the second and sixth carbon atoms.

Alternative nomenclature systems and common synonyms for this compound reflect different aspects of its chemical identity and historical usage patterns. The compound is frequently referred to using the abbreviation of the ligand as "cobalt tetramethylheptanedionate" or "cobalt bis(2,2,6,6-tetramethyl-3,5-heptanedionate)". Chemical Abstract Service registry number 13986-53-3 provides an unambiguous identifier for this specific compound. The International Union of Pure and Applied Chemistry name "cobalt(2+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate" emphasizes the ionic nature of the complex and the enolate character of the coordinated ligands.

The terminology used to describe the coordination environment and electronic structure of this compound draws from established coordination chemistry conventions. The cobalt(II) designation indicates the +2 oxidation state of the central metal ion, while the coordination number and geometry descriptions follow standard crystallographic and structural analysis protocols. The beta-diketonate classification places this compound within the broader family of chelating ligands derived from 1,3-dicarbonyl compounds, with the specific substitution pattern distinguishing it from simpler acetylacetonate derivatives.

Structural Comparison with Related Metal β-Diketonates

The structural characteristics of bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) can be systematically compared with analogous metal beta-diketonate complexes to understand the influence of metal identity and ligand substitution on coordination geometry and molecular properties. Comparative analysis with copper(II), nickel(II), and zinc(II) analogs reveals consistent trends in metal-ligand bond distances and coordination geometries that reflect the electronic and steric properties of the respective metal centers.

The copper(II) analog, bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II), exhibits distinct structural features that arise from the Jahn-Teller distortion characteristic of copper(II) complexes with square planar coordination environments. This compound appears as a dark violet crystalline powder with a molecular weight of 430.08 g/mol and demonstrates a melting point of 198°C, notably higher than the cobalt(II) analog. The copper complex shows sublimation behavior at 100°C under reduced pressure, indicating different volatility characteristics compared to the cobalt analog. The electronic properties of the copper complex, including its distinctive color and magnetic behavior, reflect the d9 electronic configuration and its associated structural distortions.

The nickel(II) derivative, bis(2,2,6,6-tetramethyl-3,5-heptanedionato)nickel(II), provides another instructive comparison point with a molecular formula of C22H38NiO4 and molecular weight of 425.24 g/mol. The nickel complex demonstrates the influence of electronic configuration on structural preferences, with the d8 system typically adopting square planar geometries in strong ligand fields. Storage requirements for the nickel complex include maintenance under inert gas atmosphere and avoidance of hygroscopic conditions, indicating sensitivity to atmospheric moisture and oxygen. The purity specifications for commercial nickel complex exceed 95.0% as determined by titration methods, reflecting standardized analytical protocols for these materials.

Structural studies of related transition metal beta-diketonate complexes have revealed systematic trends in metal-oxygen bond distances that correlate with ionic radii and electronic configurations of the metal centers. Iron(III), cobalt(II), nickel(II), copper(II), and zinc(II) complexes with various beta-diketonate ligands show consistent patterns in their coordination geometries, with octahedral preferences for iron(III) and tetrahedral or square planar arrangements for the divalent metals depending on ligand field strength. The electrochemical properties of these complexes also show systematic variations, with oxidative processes generally exhibiting irreversible behavior, though some quasi-reversible processes have been observed in specific cases.

The comparison extends to heterometallic systems where beta-diketonate ligands bridge multiple metal centers, creating complex architectural motifs that depend on the specific combination of metals and ligands employed. The formation of discrete versus polymeric structures depends critically on the steric bulk of the beta-diketonate substituents, with the bulky tetramethyl groups typically favoring discrete molecular complexes over extended structures. These structural preferences have important implications for the volatility and processing characteristics of the complexes, making the tetramethyl-substituted variants particularly suitable for vapor deposition applications.

Propriétés

IUPAC Name |

cobalt(2+);2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H20O2.Co/c2*1-10(2,3)8(12)7-9(13)11(4,5)6;/h2*7,12H,1-6H3;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQGKVCRZSKSEK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H38CoO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80724535 | |

| Record name | Cobalt(2+) bis(2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13986-53-3 | |

| Record name | Cobalt(2+) bis(2,2,6,6-tetramethyl-5-oxohept-3-en-3-olate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80724535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 13986-53-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Direct Synthesis from Cobalt Salts and Ligands

The most established method for synthesizing Co(tmhd)₂ involves the reaction of cobalt(II) salts with the deprotonated form of 2,2,6,6-tetramethyl-3,5-heptanedione (Htmhd). The process typically follows a two-step mechanism:

-

Deprotonation of Htmhd :

The β-diketone ligand (Htmhd) is deprotonated using a strong base such as sodium hydroxide or ammonium hydroxide in anhydrous solvents like tetrahydrofuran (THF) or ethanol. This generates the tmhd⁻ anion, which coordinates with cobalt ions. -

Coordination with Cobalt(II) Salts :

Cobalt(II) chloride or cobalt(II) acetate is introduced to the reaction mixture, facilitating ligand substitution. The reaction proceeds under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation of Co(II) to Co(III).

-

Dissolve Htmhd (4 mmol) in 50 mL of THF.

-

Add aqueous NaOH (4 mmol) dropwise at -78°C under stirring.

-

Introduce CoCl₂·6H₂O (2 mmol) dissolved in THF.

-

Warm the mixture to room temperature and stir for 15 hours.

-

Filter and evaporate the solvent to obtain a crude product.

Key Parameters :

| Parameter | Optimal Condition |

|---|---|

| Solvent | THF or ethanol |

| Temperature | -78°C to 25°C |

| Molar Ratio (Co:Htmhd) | 1:2 |

| Reaction Time | 12–18 hours |

The product is typically a blue-to-pink crystalline powder with a melting point of 140–143°C .

Purification via Sublimation

Co(tmhd)₂ is thermally stable but requires high-purity isolation for applications like chemical vapor deposition (CVD). Sublimation under reduced pressure is the preferred purification method.

| Parameter | Value |

|---|---|

| Temperature | 120–130°C |

| Pressure | 0.5 Torr |

| Sublimation Yield | 70–90% |

| Purity Post-Sublimation | ≥99.9% (metals basis) |

This process removes unreacted ligands and cobalt oxides, as evidenced by Fourier-transform infrared (FT-IR) spectroscopy and elemental analysis . The sublimed product exhibits no decomposition, confirmed by mass spectrometry .

| Complex | Melting Point (°C) | Sublimation Temp (°C) |

|---|---|---|

| Co(tmhd)₂ | 143 | 120–130 |

| [Co(dmamp)(tmhd)]₂ | 131 | 120 |

| [Co(dmamb)(tmhd)]₂ | 113 | 130 |

These heteroleptic variants exhibit lower melting points, suggesting modified steric and electronic properties that could inform Co(tmhd)₂ optimization .

Solubility and Solvent Selection

Co(tmhd)₂ is soluble in hydrocarbons, alcohols, and ethers but only slightly soluble in water . This solubility profile dictates solvent choices during synthesis and processing:

Solvent Compatibility :

| Solvent | Solubility (mg/mL) | Use Case |

|---|---|---|

| Toluene | >50 | Recrystallization |

| Hexane | 10–20 | Extraction |

| Ethanol | 30–40 | Reaction Medium |

| THF | >50 | Ligand Deprotonation |

Degradation in water limits aqueous applications, necessitating anhydrous conditions during handling .

Industrial-Scale Production and Quality Control

Industrial protocols prioritize reproducibility and scalability. American Elements reports a multi-tiered purity system (99% to 99.999%), achieved through:

-

Recrystallization : From toluene or hexane.

-

Column Chromatography : For trace metal removal.

Specifications for Commercial Grades :

| Purity Grade | Cobalt Content (%) | Impurities (ppm) |

|---|---|---|

| 99% (2N) | 13.8 ± 0.5 | ≤1,000 |

| 99.9% (3N) | 13.85 ± 0.2 | ≤100 |

| 99.99% (4N) | 13.86 ± 0.1 | ≤10 |

Challenges and Mitigation Strategies

-

Oxidation of Co(II) :

Exposure to air oxidizes Co(II) to Co(III), forming Co(tmhd)₃. This is mitigated using inert atmospheres and chelating agents . -

Ligand Hydrolysis :

Moisture induces hydrolysis, releasing free Htmhd. Anhydrous solvents and molecular sieves are employed to prevent this . -

Sublimation Inefficiency :

Optimizing pressure (0.5–1.0 Torr) and gradient heating improves yield .

Analyse Des Réactions Chimiques

Types of Reactions

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) can undergo various chemical reactions, including:

Oxidation: The cobalt center can be oxidized to higher oxidation states under specific conditions.

Reduction: The compound can be reduced to lower oxidation states, although this is less common.

Substitution: Ligand exchange reactions can occur, where the 2,2,6,6-tetramethyl-3,5-heptanedionate ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen can be used.

Reduction: Reducing agents like sodium borohydride or hydrazine may be employed.

Substitution: Ligand exchange can be facilitated by the addition of competing ligands in a suitable solvent.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while substitution reactions can produce a variety of cobalt complexes with different ligands.

Applications De Recherche Scientifique

Chemical Vapor Deposition (CVD)

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) serves as a precursor in chemical vapor deposition processes for creating thin films of cobalt oxide and other cobalt-based materials. The compound's volatility and thermal stability make it suitable for producing high-quality coatings on substrates used in electronics and optics .

Case Study:

A study demonstrated the successful deposition of cobalt oxide thin films using Co(dpm)₂ through CVD. The films exhibited excellent electrical properties and were utilized in sensors and catalysis applications .

Nanomaterials Synthesis

The compound is also employed in synthesizing nanomaterials due to its ability to form stable colloidal solutions. These nanomaterials have applications in catalysis, energy storage devices (such as batteries), and magnetic materials .

Data Table: Nanomaterials Derived from Co(dpm)₂

| Material Type | Application Area | Properties |

|---|---|---|

| Cobalt Nanoparticles | Catalysis | High surface area and reactivity |

| Cobalt Ferrite | Magnetic materials | Enhanced magnetic properties |

| Cobalt Oxide | Energy storage | Good electrochemical performance |

Ferroelectric Materials

Co(dpm)₂ is utilized in the preparation of ferroelectric materials that are crucial for memory devices and sensors. The compound's unique structure allows it to participate in the formation of complex oxides that exhibit ferroelectric properties .

Case Study:

Research has shown that cobalt-based ferroelectric thin films can be synthesized using Co(dpm)₂ as a precursor. These films demonstrated improved dielectric properties compared to those made from traditional precursors .

Catalytic Applications

The compound has been investigated for its catalytic properties in various chemical reactions, including oxidation and hydrogenation processes. Its ability to stabilize different oxidation states of cobalt enhances its effectiveness as a catalyst .

Data Table: Catalytic Reactions Involving Co(dpm)₂

| Reaction Type | Catalyst Role | Outcome |

|---|---|---|

| Oxidation of Alcohols | Oxidation catalyst | High yield of carbonyl compounds |

| Hydrogenation | Reducing agent | Selective reduction of alkenes |

Mécanisme D'action

The mechanism of action of Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II) involves its ability to coordinate with other molecules and ions. The cobalt center can participate in redox reactions, ligand exchange, and catalytic processes. The specific molecular targets and pathways depend on the context of its use, such as in catalysis or biological systems.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below summarizes critical properties of Co(TMHD)₂ and analogous complexes:

*Calculated based on ligand mass (C₁₁H₁₉O₂ = 183 g/mol) and metal atomic weight.

Key Observations :

- Thermal Stability : Co(TMHD)₂ has a lower melting point (143°C ) compared to Ca(TMHD)₂ (221–224°C ), suggesting weaker lattice interactions in the cobalt complex . Pb(TMHD)₂ sublimes at lower temperatures (134°C under vacuum), indicating higher volatility than Co(TMHD)₂ .

- Sublimation Enthalpy : Co(TMHD)₂ exhibits a higher ΔsubH (143 kJ/mol ) than its cobalt(III) analog (Co(TMHD)₃, ΔsubH = 132 kJ/mol ), reflecting stronger intermolecular forces in the divalent complex .

Activité Biologique

Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)cobalt(II), commonly referred to as Co(TMHD)₂, is an organometallic compound with significant applications in catalysis and materials science. Its unique structure and properties make it a subject of interest in various biological and chemical research fields. This article explores the biological activity of Co(TMHD)₂, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula: C₂₂H₃₈CoO₄

- Molecular Weight: 425.47 g/mol

- CAS Number: 13986-53-3

Co(TMHD)₂ is characterized by its β-diketonate structure, which plays a crucial role in its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of Co(TMHD)₂ has been explored in various contexts, including its role as a catalyst in biochemical reactions and its potential effects on cellular processes.

- Catalytic Properties : Co(TMHD)₂ has been shown to act as an effective catalyst in several organic reactions. Its ability to facilitate reactions without being consumed makes it valuable in synthetic biology applications .

- Metal Ion Interaction : As a cobalt complex, Co(TMHD)₂ can interact with biological molecules, potentially influencing enzymatic activities or cellular signaling pathways.

1. Catalytic Activity in Organic Synthesis

A study demonstrated that Co(TMHD)₂ serves as an efficient catalyst for the oxidation of alcohols to carbonyl compounds under mild conditions. The reaction exhibited high selectivity and yield, showcasing the compound's utility in synthetic organic chemistry .

2. Nanomaterial Synthesis

Research highlighted the use of Co(TMHD)₂ as a precursor for synthesizing cobalt oxide nanoparticles through thermal decomposition methods. The resulting nanoparticles exhibited promising antibacterial activity against various pathogens, indicating potential biomedical applications .

Antimicrobial Activity

Recent studies suggest that cobalt complexes like Co(TMHD)₂ may possess antimicrobial properties. The mechanism is thought to involve the generation of reactive oxygen species (ROS), which can damage bacterial cell membranes and lead to cell death. This property makes it a candidate for developing new antimicrobial agents .

Toxicity and Safety

While exploring the biological activity of Co(TMHD)₂, it is essential to consider its toxicity profile. Cobalt compounds can be harmful at certain concentrations, leading to respiratory issues and skin sensitization upon exposure. Therefore, appropriate safety measures should be observed when handling this compound in laboratory settings .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₂₂H₃₈CoO₄ |

| Molecular Weight | 425.47 g/mol |

| CAS Number | 13986-53-3 |

| Appearance | Yellow crystalline solid |

| Melting Point | 140 °C |

Q & A

Q. How can ligand field theory explain the anomalous electronic spectra of this complex in donor solvents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.